3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid
Overview
Description
“3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid” is a chemical compound used in diverse scientific research. It has a molecular weight of 227.18 and a molecular formula of C8H9N3O5 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.18 . Other physical and chemical properties such as boiling point, melting point, and solubility aren’t provided in the resources I have. These properties are typically determined experimentally.Scientific Research Applications
Organic Synthesis
This compound can be used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of derivatives belonging to the 2′,3′-diphenyl-3H-spiro[2benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus . This shows its potential in contributing to the development of new organic compounds with potential applications in various fields.
Pharmaceutical Research
The compound’s structure suggests it could have potential applications in pharmaceutical research. Similar structures have been found in molecules with a wide variety of biological activities, such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory, antibacterial, antifungal, and antileishmanial activities . This indicates that “3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid” could potentially be used in the development of new drugs.
Research Use Only
Currently, this compound is listed for research use only . This suggests that it is primarily used in laboratory settings for experimental purposes. It could be used in various types of research, including those related to its synthesis, properties, and potential applications.
properties
IUPAC Name |
3-(5-carbamoyl-2,4-dioxopyrimidin-1-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c9-6(14)4-3-11(2-1-5(12)13)8(16)10-7(4)15/h3H,1-2H2,(H2,9,14)(H,12,13)(H,10,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXBOGYHWRIZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148678 | |
Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid | |
CAS RN |
2044713-63-3 | |
Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044713-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.